molecular formula C20H17ClN2O4 B11449786 (2Z)-2-[(butanoyloxy)imino]-N-(2-chlorophenyl)-2H-chromene-3-carboxamide

(2Z)-2-[(butanoyloxy)imino]-N-(2-chlorophenyl)-2H-chromene-3-carboxamide

Cat. No.: B11449786
M. Wt: 384.8 g/mol
InChI Key: DCVSPFMZBKDLID-ATJXCDBQSA-N
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Description

[(2Z)-3-[(2-CHLOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE is a complex organic compound with significant potential in various scientific fields This compound features a chromenylidene core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2Z)-3-[(2-CHLOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE typically involves a multi-step process. One common method includes the reaction of 2-chlorophenyl isocyanate with a chromenylidene derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at room temperature to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[(2Z)-3-[(2-CHLOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(2Z)-3-[(2-CHLOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(2Z)-3-[(2-CHLOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. This interaction can lead to the suppression of inflammatory responses or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2Z)-3-[(2-CHLOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE is unique due to its specific combination of a chromenylidene core and a chlorophenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H17ClN2O4

Molecular Weight

384.8 g/mol

IUPAC Name

[(Z)-[3-[(2-chlorophenyl)carbamoyl]chromen-2-ylidene]amino] butanoate

InChI

InChI=1S/C20H17ClN2O4/c1-2-7-18(24)27-23-20-14(12-13-8-3-6-11-17(13)26-20)19(25)22-16-10-5-4-9-15(16)21/h3-6,8-12H,2,7H2,1H3,(H,22,25)/b23-20-

InChI Key

DCVSPFMZBKDLID-ATJXCDBQSA-N

Isomeric SMILES

CCCC(=O)O/N=C\1/C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3Cl

Canonical SMILES

CCCC(=O)ON=C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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